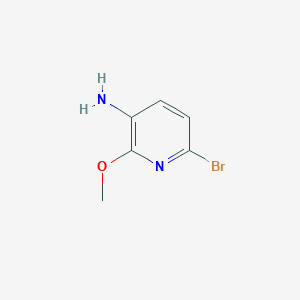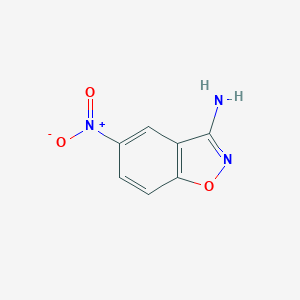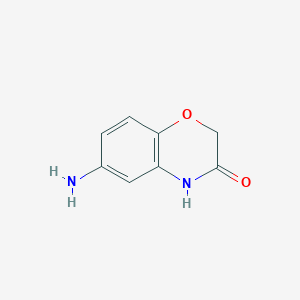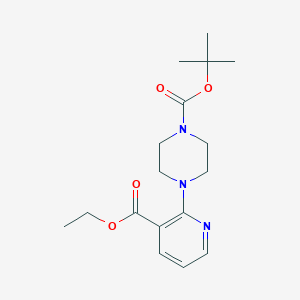
(R)-4-Benzyl-3-morpholinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
In general, carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The carboxyl group is polar and tends to make the molecule hydrophilic (water-loving). Carboxylic acids can participate in various reactions, including esterification and amide formation .
Synthesis Analysis
The synthesis of carboxylic acid derivatives has seen rapid development in recent years. These reactions often involve molecular hydrogen as the reducing agent and can be catalyzed by both heterogeneous and homogeneous catalysts .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques, including X-ray crystallography and NMR spectroscopy .Chemical Reactions Analysis
Carboxylic acids can undergo numerous chemical reactions due to their carboxyl group. Some of these reactions include reduction, esterification, and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental methods .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformation
- Synthesis of Optically Active Compounds : (R)-4-Benzyl-3-morpholinecarboxylic acid and its analogues have been utilized in the synthesis of optically active compounds. For instance, a synthesis pathway involving benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate has been developed to obtain these compounds (Kogami & Okawa, 1987).
Medicinal Chemistry and Drug Synthesis
- Synthesis of Medicinal Compounds : This compound plays a role in the synthesis of various medicinal compounds. For example, it has been used in the asymmetric synthesis of Fmoc-L-cyclopentylglycine, a compound with potential pharmaceutical applications (Singh & Pennington, 2003).
Enzyme-Catalyzed Reactions
- Enzyme-Catalyzed Kinetic Resolution : It has been used in the enantioselective synthesis of N-Boc-morpholine-2-carboxylic acids via enzyme-catalyzed kinetic resolution. This method is significant for producing reboxetine analogs (Fish et al., 2009).
Polymer Synthesis
- Polymer Synthesis : This compound has applications in polymer chemistry. For instance, it has been used in the synthesis of Poly(glycolic acid-alt-l-aspartic acid) from a Morpholine-2,5-dione derivative. Such polymers have potential applications in biomedicine and material science (Wang & Feng, 1997).
Organic Chemistry and Catalysis
- Formation of Complexes and Catalysis : In organic chemistry, it is used in the formation of complexes and has implications in catalysis. For example, its derivatives have been used to synthesize complexes with palladium, which are potent catalysts in C-C and C-N coupling reactions (Dutta & Bhattacharya, 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3R)-4-benzylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11-9-16-7-6-13(11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVHBJHXLYHSNN-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363819 |
Source


|
| Record name | (R)-4-BENZYL-3-MORPHOLINECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Benzyl-3-morpholinecarboxylic acid | |
CAS RN |
929047-50-7 |
Source


|
| Record name | (R)-4-BENZYL-3-MORPHOLINECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)






![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)




